molecular formula C17H18Cl2N2O2S B2791637 2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946199-53-7

2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2791637
CAS RN: 946199-53-7
M. Wt: 385.3
InChI Key: FDMOXJPQYZKAJJ-UHFFFAOYSA-N
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Description

The compound “2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. It includes a benzamide group, a morpholino group, and a thiophene ring .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, it might involve the reaction of a suitable 2,4-dichlorobenzamide with a 2-morpholino-2-(thiophen-3-yl)ethylamine . The synthesis of similar compounds often involves the use of coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a morpholino group, and a thiophene ring . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the amide group might undergo hydrolysis, and the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like the amide might make it more soluble in polar solvents .

Mechanism of Action

Target of Action

This compound is a versatile chemical utilized in diverse scientific research for its unique properties and applications

Mode of Action

It is known that the compound exhibits immense potential in fields like medicinal chemistry, drug synthesis, and material science due to its complex structure and varied functionalities.

Action Environment

Environmental factors can significantly impact the effectiveness and stability of a compound, and understanding these influences is crucial for optimizing its use.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is its ability to selectively target hypoxic cancer cells, which are often resistant to traditional cancer treatments. However, one limitation of this compound is its potential toxicity in non-hypoxic tissues. This can make it difficult to determine the optimal dose for treatment.

Future Directions

There are several future directions for research on 2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide. One area of interest is the development of new prodrugs that can be activated in specific tumor microenvironments. Another area of interest is the combination of this compound with other cancer treatments, such as immunotherapy. Finally, there is a need for further clinical trials to determine the optimal dose and treatment schedule for this compound.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminoethylmorpholine, followed by the addition of thiophene-3-carboxaldehyde. The resulting product is then treated with NaBH4 to form this compound.

Scientific Research Applications

2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. In preclinical studies, this compound has been shown to be effective against a variety of solid tumors, including pancreatic, breast, and lung cancer. Clinical trials have shown promising results in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2,4-dichloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c18-13-1-2-14(15(19)9-13)17(22)20-10-16(12-3-8-24-11-12)21-4-6-23-7-5-21/h1-3,8-9,11,16H,4-7,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMOXJPQYZKAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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